molecular formula C27H24ClNO5 B5486364 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate

Cat. No.: B5486364
M. Wt: 477.9 g/mol
InChI Key: MYDSQCKFHCMQKF-ZUQRMPMESA-M
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with methoxyphenyl and diphenyl groups, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methyl-4,6-diphenylpyridinium salt under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.

    2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24NO.ClHO4/c1-28-25(16-13-21-14-17-26(29-2)18-15-21)19-24(22-9-5-3-6-10-22)20-27(28)23-11-7-4-8-12-23;2-1(3,4)5/h3-20H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b16-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDSQCKFHCMQKF-ZUQRMPMESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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